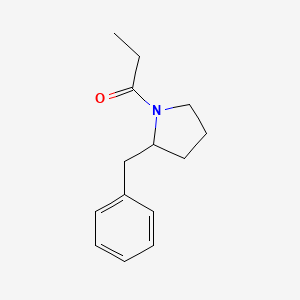

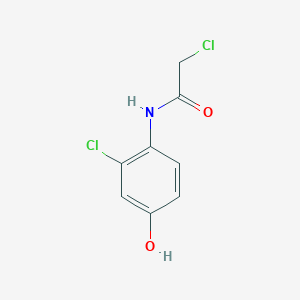

![molecular formula C15H23N3O2 B7570797 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)

1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one, also known as MP-10, is a synthetic compound that belongs to the class of pyridinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mecanismo De Acción

1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one is a potent and selective inhibitor of PDE10A, which is predominantly expressed in the striatum, a brain region that plays a crucial role in motor control, cognition, and reward processing. PDE10A regulates the levels of cAMP and cGMP, which are important second messengers that mediate various intracellular signaling pathways in the brain. Inhibition of PDE10A by 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one leads to an increase in the levels of cAMP and cGMP, which in turn modulate the activity of various downstream effectors, including protein kinase A (PKA) and protein kinase G (PKG). The net effect of PDE10A inhibition by 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one is the modulation of striatal function, which is thought to underlie its therapeutic effects in various neuropsychiatric disorders.

Biochemical and Physiological Effects

1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has been shown to exhibit a range of biochemical and physiological effects in various preclinical studies. In vitro studies have demonstrated that 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one is a potent and selective inhibitor of PDE10A, with an IC50 value of 0.18 nM. It has also been shown to increase the levels of cAMP and cGMP in the striatum of rats, suggesting its ability to modulate intracellular signaling pathways in vivo.

In animal models, 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has been shown to exhibit antipsychotic-like effects, including the suppression of apomorphine-induced hyperactivity and the reversal of amphetamine-induced disruption of prepulse inhibition. It has also been shown to improve cognitive function in various behavioral tests, including the novel object recognition test and the Morris water maze test.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one in lab experiments is its potency and selectivity as a PDE10A inhibitor. This makes it a valuable tool for investigating the role of PDE10A in various biological processes, including striatal function and neuropsychiatric disorders. Additionally, 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has a favorable pharmacokinetic profile, with a half-life of approximately 4 hours in rats, making it suitable for in vivo studies.

One limitation of using 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental paradigms. Additionally, the high potency of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one as a PDE10A inhibitor can make it difficult to dissociate its effects from those of other PDE10A inhibitors or modulators of intracellular signaling pathways.

Direcciones Futuras

The potential applications of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one in various fields of scientific research provide numerous avenues for future investigation. Some possible future directions include:

- Further investigation of the therapeutic potential of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one in various neuropsychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

- Development of novel PDE10A inhibitors based on the structure of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one, with improved pharmacokinetic and pharmacodynamic properties.

- Investigation of the role of PDE10A in other biological processes, including cardiovascular function and immune regulation.

- Development of PET imaging agents based on the structure of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one for the visualization of PDE10A in the brain.

- Investigation of the potential of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one as a cognitive enhancer in healthy individuals and in the treatment of cognitive deficits associated with neuropsychiatric disorders.

Métodos De Síntesis

The synthesis of 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one involves the reaction of 2-acetylpyridine with 1-(2-methylpropyl)piperazine in the presence of sodium hydride and dimethylformamide. This reaction leads to the formation of 1-methyl-4-(2-methylpropyl)piperazine-1-carboxylic acid, which is further converted into 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one by reacting with thionyl chloride and then with 2-amino-4-methylpyridine. The final product is obtained through recrystallization from ethanol.

Aplicaciones Científicas De Investigación

1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. PDE10A inhibitors have been investigated for their therapeutic potential in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

In pharmacology, 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has been shown to exhibit antipsychotic-like effects in animal models, suggesting its potential as a novel therapeutic agent for the treatment of schizophrenia. It has also been investigated for its potential as a cognitive enhancer due to its ability to increase the levels of cAMP and cGMP in the brain.

In neuroscience, 1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one has been used as a tool to investigate the role of PDE10A in the regulation of striatal function and the pathophysiology of various neuropsychiatric disorders. It has also been studied for its potential as a PET imaging agent for the visualization of PDE10A in the brain.

Propiedades

IUPAC Name |

1-methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12(2)11-17-6-8-18(9-7-17)15(20)13-4-5-16(3)14(19)10-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVNHYYXZJCIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=O)C2=CC(=O)N(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

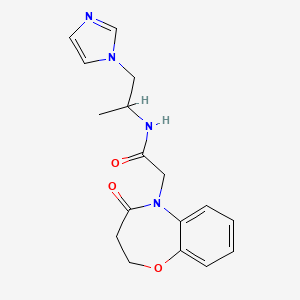

![5-[(9-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-2-one](/img/structure/B7570746.png)

![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)

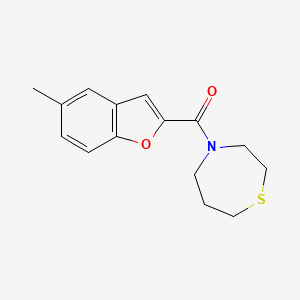

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)

![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)

![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)